Crufomate-d6
Description
Crufomate-d6 is a deuterium-labeled analog of Crufomate, a diphenylamine-derived compound. The "d6" designation indicates that six hydrogen atoms in the parent structure are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry-based analytical workflows, particularly in pharmacokinetic and environmental residue studies, where isotopic labeling minimizes interference from matrix effects .
Propriétés
Numéro CAS |
1794892-06-0 |
|---|---|
Formule moléculaire |
C12H19ClNO3P |
Poids moléculaire |
297.748 |
Nom IUPAC |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
Clé InChI |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Synonymes |
Methylphosphoramidic Acid 2-Chloro-4-(1,1-dimethylethyl)phenyl Methyl Ester-d6; Methylphosphoramidic Acid 4-tert-Butyl-2-chlorophenyl Methyl Ester-d6; 4-tert-Butyl-2-chlorophenyl N-Methyl O-Methylphosphoramidate-d6; 4-tert-Butyl-2-chlorophenyl Methy |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Crufomate-d6 involves the isotopic labeling of Crufomate by replacing hydrogen atoms with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Crufomate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the structural integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Crufomate-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Crufomate-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Mécanisme D'action
Crufomate-d6, like its non-deuterated counterpart, functions as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of muscles and nerves. The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Tofenamic Acid
Tofenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) shares a diphenylamine backbone with Crufomate (Figure 1B in ). Key distinctions include:
- Functional Groups : Tofenamic acid features a carboxylic acid moiety, enhancing its polarity and binding affinity to cyclooxygenase (COX) enzymes, whereas Crufomate-d6 lacks this group, focusing on applications in analytical chemistry rather than therapeutic use .
- Deuterium Substitution : Unlike tofenamic acid, Crufomate-d6’s deuterium substitution reduces metabolic degradation rates, a critical feature for traceability in long-term studies .
Table 1: Structural and Functional Comparison
| Parameter | Crufomate-d6 | Tofenamic Acid |
|---|---|---|
| Core Structure | Diphenylamine | Diphenylamine + carboxylic acid |
| Isotopic Labeling | Six deuterium atoms | None |
| Primary Application | Analytical internal standard | NSAID (anti-inflammatory) |
| Metabolic Stability | High (deuterium effect) | Moderate |
| Toxicity Profile | Low (inferred from analogs) | Moderate (GI/renal risks) |
Deuterated Internal Standards (e.g., Diazepam-d5)
Functionally, Crufomate-d6 aligns with other deuterated internal standards like diazepam-d3. Both are used to improve quantification accuracy in LC-MS/MS. However, Crufomate-d6’s diphenylamine backbone differentiates its chemical interactions, particularly in non-polar matrices, compared to benzodiazepine-based deuterated standards .
Comparison with Functionally Similar Compounds
Hydrogen Cyanide (HCN) and Diisopropylfluorophosphate (DFP)
Crufomate-d6’s handling protocols may parallel those for moderate chronic toxins (e.g., HCN), requiring strict exposure controls under guidelines like Procedure B of Prudent Practices (pp. 39–41) . However, Crufomate-d6’s deuterium labeling likely reduces its acute toxicity compared to HCN or DFP, which exhibit high acute toxicity via mitochondrial inhibition or acetylcholinesterase inactivation, respectively .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
